m-Toluenesulfenyl chloride
CAS No.:
Cat. No.: VC14248277
Molecular Formula: C7H7ClS
Molecular Weight: 158.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7ClS |
---|---|
Molecular Weight | 158.65 g/mol |
IUPAC Name | (3-methylphenyl) thiohypochlorite |
Standard InChI | InChI=1S/C7H7ClS/c1-6-3-2-4-7(5-6)9-8/h2-5H,1H3 |
Standard InChI Key | ZAFDTQJIAOZBAA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)SCl |
Introduction
Chemical Identity and Structural Features
m-Toluenesulfonyl chloride (3-methylbenzenesulfonyl chloride) has the molecular formula C₇H₇ClO₂S and a molar mass of 190.65 g/mol . The structure consists of a benzene ring with a methyl group at the meta position and a sulfonyl chloride (-SO₂Cl) group at the adjacent position. This arrangement distinguishes it from its ortho (o-) and para (p-) isomers, influencing its electronic and steric properties .
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Number | 1899-93-0 | |
IUPAC Name | 3-methylbenzenesulfonyl chloride | |
SMILES | CC1=CC(=CC=C1)S(=O)(=O)Cl | |
InChI Key | KFPMLWUKHQMEBU-UHFFFAOYSA-N |
Synthesis and Production
m-Toluenesulfonyl chloride is synthesized via chlorosulfonation of m-thiocresol in glacial acetic acid . Alternative methods include the use of chlorosulfonic acid (ClSO₃H) and phosphorus oxychloride (POCl₃) as sulfonating agents, with inorganic ammonium salts acting as catalysts . The reaction typically proceeds under controlled conditions to avoid over-sulfonation and isomerization.
Example Reaction Pathway:
Industrial-scale production achieves a total yield of 98.8% through optimized hydrolysis and solvent extraction steps . The meta isomer is often isolated via fractional crystallization below 5°C .
Physical and Chemical Properties
m-Toluenesulfonyl chloride is a clear yellow to brown liquid with a pungent odor. It is moisture-sensitive and reacts exothermically with water, producing HCl and sulfonic acid derivatives .
Physicochemical Data:
Property | Value | Source |
---|---|---|
Melting Point | 108°C | |
Boiling Point | 252–253°C (lit.) | |
Density | 1.314 g/mL at 25°C | |
Refractive Index | ||
Flash Point | 107°C (closed cup) | |
Solubility | Chloroform, ethyl acetate |
Reactivity and Applications
Nucleophilic Substitution Reactions
m-Toluenesulfonyl chloride reacts with alcohols and amines to form sulfonate esters and sulfonamides, respectively . These transformations are pivotal in drug synthesis:
-
With alcohols:
The resulting tosylates (ROTs) are excellent leaving groups in SN2 reactions . -
With amines:
Sulfonamides are stable under acidic conditions, making them useful protective groups .
Pharmaceutical Applications
-
Stat3 SH2 Domain Ligands: Used in cancer research to inhibit signal transduction pathways .
-
17β-HSD2 Inhibitors: Potential therapeutics for osteoporosis by modulating estrogen metabolism .
-
Antibacterial Aryldisulfonamides: Target Gram-positive pathogens through membrane disruption .
Material Science
The compound is employed in synthesizing histone deacetylase (HDAC) inhibitors and ionic liquids for electrochemical applications .
Comparison with Ortho and Para Isomers
Property | m-TsCl | o-TsCl | p-TsCl |
---|---|---|---|
Melting Point (°C) | 108 | 67–69 | 69–71 |
Boiling Point (°C) | 252–253 | 146 (15 mmHg) | 146 (15 mmHg) |
Reactivity | Moderate | High | High |
Applications | Drug intermediates | Saccharin synthesis | Tosylation reactions |
The meta isomer’s steric hindrance reduces its reactivity compared to the para analogue, making it preferable for selective sulfonations .
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